molecular formula C19H22ClNO B4837123 1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline

1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline

Cat. No.: B4837123
M. Wt: 315.8 g/mol
InChI Key: NQHSTYANNCGUDE-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline is a synthetic organic compound characterized by its unique structure, which includes a quinoline core and a chlorophenoxybutyl side chain

Preparation Methods

The synthesis of 1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxybutyl Intermediate: This step involves the reaction of 4-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)butyl bromide.

    Coupling with Quinoline: The intermediate is then reacted with 3,4-dihydroquinoline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(4-Chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a tetrahydroquinoline structure.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[4-(4-Chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

1-[4-(4-Chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:

    1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine: This compound shares the chlorophenoxybutyl side chain but has a different core structure, leading to variations in its chemical and biological properties.

    1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane: Another similar compound with a different core, which may result in distinct applications and mechanisms of action.

The uniqueness of this compound lies in its specific combination of the quinoline core and the chlorophenoxybutyl side chain, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c20-17-9-11-18(12-10-17)22-15-4-3-13-21-14-5-7-16-6-1-2-8-19(16)21/h1-2,6,8-12H,3-5,7,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHSTYANNCGUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
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1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
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1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
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1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
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1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
Reactant of Route 6
1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline

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